Leptazoline C
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Overview
Description
Leptazoline C is a polar oxazoline compound derived from the cyanobacterium Leptolyngbya sp. It is part of a family of compounds that includes Leptazoline A, Leptazoline B, and Leptazoline D
Chemical Reactions Analysis
Leptazoline C undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Leptazoline C has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: It is being investigated for its use in various industrial applications, including as a catalyst in chemical reactions
Mechanism of Action
The exact mechanism of action of Leptazoline C is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially modulating biological activities. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Leptazoline C is part of a family of compounds that includes Leptazoline A, Leptazoline B, and Leptazoline D. These compounds share a similar oxazoline structure but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-[(4S,5S)-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H15NO5/c1-7-12(10(16)6-11(17)18)14-13(19-7)8-4-2-3-5-9(8)15/h2-5,7,10,12,15-16H,6H2,1H3,(H,17,18)/t7-,10+,12+/m0/s1 |
InChI Key |
HYNVCGWXNJDHLB-HNBZJPLGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N=C(O1)C2=CC=CC=C2O)[C@@H](CC(=O)O)O |
Canonical SMILES |
CC1C(N=C(O1)C2=CC=CC=C2O)C(CC(=O)O)O |
Origin of Product |
United States |
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